6-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-benzothiadiazine 1,1-dioxide
Description
6-Methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-benzothiadiazine 1,1-dioxide is a benzothiadiazine derivative characterized by a trifluoromethyl-substituted benzyl group at the 4-position and a methyl group at the 6-position of the heterocyclic core. This compound shares structural similarities with thiazide diuretics such as bendroflumethiazide, which features a benzyl group at position 3 and a trifluoromethyl group at position 6 . The benzothiadiazine 1,1-dioxide scaffold is known for its versatility in medicinal chemistry, enabling modifications that influence pharmacological activity, metabolic stability, and tissue selectivity. The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, while the benzyl moiety contributes to target binding affinity .
Properties
IUPAC Name |
6-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2S/c1-11-5-6-15-14(7-11)21(10-20-24(15,22)23)9-12-3-2-4-13(8-12)16(17,18)19/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMPUUNFCMCJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=CN2CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-benzothiadiazine 1,1-dioxide typically involves aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, it has been studied for its potential therapeutic effects, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities . In industry, it is used in the development of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 6-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of benzothiadiazine 1,1-dioxides are highly dependent on substituent patterns. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Benzothiadiazine Derivatives
Key Comparative Insights
Substituent Position and Activity :
- 4-Position Substitution : The 4-position is critical for target specificity. The target compound’s 4-(3-CF₃-benzyl) group aligns with diuretic activity, similar to bendroflumethiazide’s 3-benzyl group . In contrast, 4-fluoroethyl substitution (e.g., 12b) shifts activity toward AMPA receptor modulation .
- 6/7-Position Halogenation : Chlorine or fluorine at positions 6/7 enhances potency in KATP openers (e.g., BPDZ 259) and AMPA modulators (e.g., 12b). The target compound’s 6-methyl group may reduce electronegativity compared to halogens, favoring diuretic over ion channel effects .
Metabolic Stability: Fluorine or trifluoromethyl groups (e.g., target compound, 12b) reduce oxidative degradation by cytochrome P450 enzymes, prolonging half-life . Hydroxylated derivatives (e.g., 13a) exhibit improved metabolic stability and solubility compared to nonpolar analogs .
Tissue Selectivity: SUR1-selective KATP openers (e.g., BPDZ 259, 13a) require 3-alkylamino and 6/7-halogen substituents for pancreatic vs. vascular selectivity . Diuretics like the target compound and bendroflumethiazide lack 3-amino groups, instead relying on sulfonamide or benzyl motifs for renal effects .
Protein Binding and Pharmacokinetics :
- The target compound’s high protein binding (96%) mirrors bendroflumethiazide, suggesting prolonged plasma retention and reduced clearance .
- Compounds with polar groups (e.g., 13a’s hydroxyl) show lower protein binding but improved aqueous solubility .
Research Findings and Data Tables
Table 2: Pharmacokinetic and Pharmacodynamic Parameters
*NCC: Sodium-chloride cotransporter.
Biological Activity
6-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-benzothiadiazine 1,1-dioxide is a synthetic compound belonging to the benzothiadiazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 354.3 g/mol. Its structure features a benzothiadiazine core substituted with a trifluoromethyl group and a methyl group, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.3 g/mol |
| CAS Number | 1029752-17-7 |
Research indicates that benzothiadiazine derivatives, including this compound, may exert their biological effects through various mechanisms:
- Inhibition of Mitochondrial Complex II : A study highlighted the role of benzothiadiazine derivatives in inhibiting mitochondrial respiratory complex II (CII), which is crucial for cellular metabolism. Enhanced CII inhibition was observed in certain derivatives compared to diazoxide, a known anti-hypoglycemic agent .
- Anticancer Activity : The compound has shown promise in reducing cell viability in cancer models, particularly in triple-negative breast cancer (TNBC) and prostate cancer cells. The mechanism involves the downregulation of beta-catenin-mediated Cyclin D1 transcription, leading to reduced proliferation of cancer cells .
- Antihypertensive Effects : Other studies have linked benzothiadiazines to antihypertensive properties, suggesting potential therapeutic applications in managing hypertension .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound and its derivatives:
- Study on Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that specific modifications to the benzothiadiazine structure could enhance its inhibitory activity against CII and increase selectivity towards cancer cells. For instance, derivatives with halogen substitutions exhibited significantly improved potency compared to parent compounds .
- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives of this compound could selectively induce cytotoxicity in TNBC cell lines while sparing non-malignant cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
- Pharmacological Evaluation : A recent pharmacological evaluation indicated that specific analogs of this compound could reduce urine output and stimulate insulin production in vivo, showcasing their potential as hyperglycemic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
